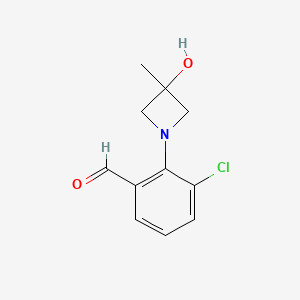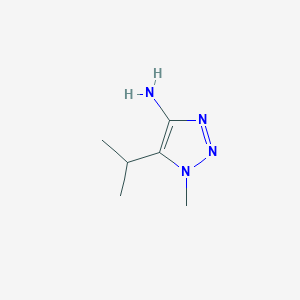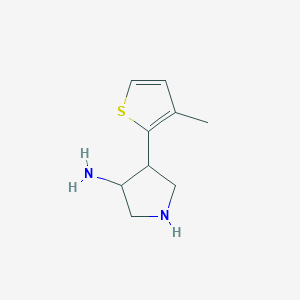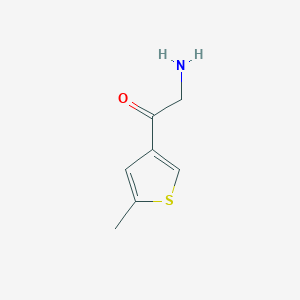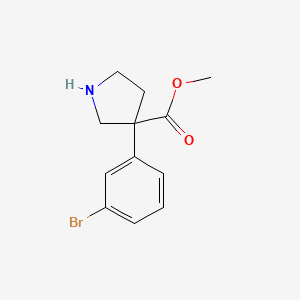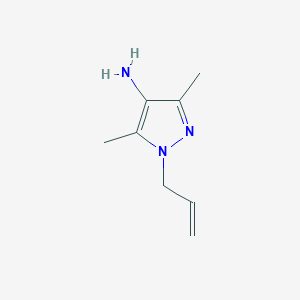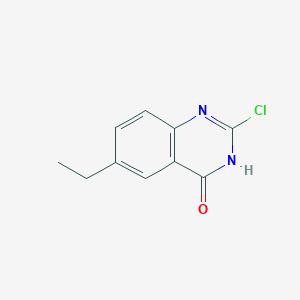
2-Chloro-6-ethylquinazolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-ethylquinazolin-4-ol is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 2-position and an ethyl group at the 6-position in the quinazoline ring imparts unique chemical properties to this compound, making it a compound of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethylquinazolin-4-ol typically involves the reaction of 2-aminobenzonitrile with ethyl halides under specific conditions. One common method includes the cyclization of 2-aminobenzonitrile with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired quinazoline derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-ethylquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro forms.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline or tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Chloro-6-ethylquinazolin-4-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as tyrosine kinases and topoisomerases, which are crucial for cell division and DNA replication.
Pathways Involved: By inhibiting these enzymes, this compound disrupts cellular processes, leading to cell cycle arrest and apoptosis in cancer cells. .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroquinazolin-4-ol: Lacks the ethyl group at the 6-position, which may affect its biological activity.
6-Ethylquinazolin-4-ol: Lacks the chlorine atom at the 2-position, resulting in different chemical reactivity.
2,6-Dichloroquinazolin-4-ol: Contains an additional chlorine atom, which may enhance its reactivity and biological properties.
Uniqueness
2-Chloro-6-ethylquinazolin-4-ol is unique due to the combined presence of both chlorine and ethyl substituents, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and pharmaceutical research .
Propriétés
Formule moléculaire |
C10H9ClN2O |
|---|---|
Poids moléculaire |
208.64 g/mol |
Nom IUPAC |
2-chloro-6-ethyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9ClN2O/c1-2-6-3-4-8-7(5-6)9(14)13-10(11)12-8/h3-5H,2H2,1H3,(H,12,13,14) |
Clé InChI |
YQTJEKTTYJSDAF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)N=C(NC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


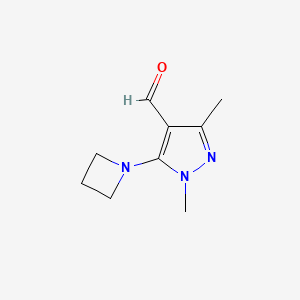

![[(2S,5R)-5-(2-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13170558.png)


![Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13170575.png)

